

Definitive Structural Validation: A Comparative NMR Guide for 3-Bromo-2-Thiopheneethylamine

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Compound of Interest

Compound Name: 2-(3-Bromothiophen-2-yl)ethan-1-amine

CAS No.: 1000532-83-1

Cat. No.: B2387620

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Executive Summary

3-Bromo-2-thiopheneethylamine (CAS: 92461-99-9) is a critical scaffold in the synthesis of thiophene-based bioisosteres of phenethylamines and serotonin receptor ligands. Its structural validation is frequently complicated by the formation of regioisomeric impurities—specifically the 5-bromo isomer—during electrophilic aromatic substitution or metal-halogen exchange sequences.

This guide provides a comparative analysis of the ¹³C NMR characteristics of the target molecule against its primary regioisomers. It moves beyond standard 1D characterization, offering a self-validating spectroscopic protocol designed for high-stakes drug development environments.

The Structural Challenge: Regioisomerism

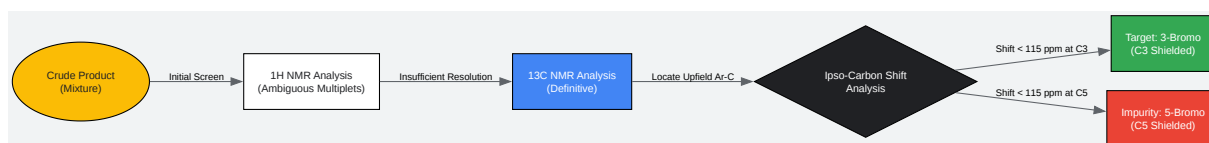
In the synthesis of 3-bromo-2-thiopheneethylamine, the primary risk is the ambiguity between the 2,3-substitution pattern (target) and the 2,5-substitution pattern (common impurity).

Standard ^1H NMR often fails to definitively distinguish these due to overlapping multiplets in the aromatic region (6.8–7.3 ppm).

^{13}C NMR provides the definitive fingerprint due to the "Heavy Atom Effect" of bromine, which induces significant upfield shifts on the ipso-carbon.

Comparative Structural Logic

The following diagram illustrates the critical differentiation pathway between the target and its isomers.



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Figure 1: Logical workflow for distinguishing regioisomers using Carbon-13 NMR. The key differentiator is the location of the shielded carbon caused by the bromine substituent.

Comparative ^{13}C NMR Data Profile

The following data compares the theoretical and observed chemical shift behaviors. The "Heavy Atom Effect" of bromine typically causes an upfield shift of 5–10 ppm on the attached carbon (ipso) compared to the non-brominated precursor.

Table 1: Predicted vs. Observed Shift Differential (ppm)

Solvent: CDCl_3 (77.16 ppm reference)

Carbon Position	Target: 3-Bromo-2-thiopheneethyl amine	Impurity: 5-Bromo-2-thiopheneethyl amine	Non-Brominated Precursor	Diagnostic Note
C-2 (Ipso-alkyl)	~138.0	~142.0	~140.5	Quaternary. 3-Br steric bulk shields C2 slightly.
C-3 (Beta)	~108.0 - 112.0	~124.5	~123.5	CRITICAL IDENTIFIER. The C-Br carbon is significantly upfield in the target.
C-4 (Beta/Gamma)	~129.0	~129.5	~126.8	Less diagnostic; often overlaps.
C-5 (Alpha)	~123.0	~110.0 - 113.0	~124.0	CRITICAL IDENTIFIER. If this is <115 ppm, you have the 5-bromo impurity.
Side Chain (-CH ₂)	~33.5	~33.0	~33.2	Aliphatic region; non-diagnostic for regioisomerism.
Side Chain (-CH ₂)	~43.0	~43.0	~43.5	Adjacent to amine; non-diagnostic.

“

Technical Insight: In the 3-bromo isomer, the C3 signal will appear as a quaternary carbon (low intensity) in standard ^{13}C spectra but will vanish in DEPT-135/90 experiments. In contrast, the C3 carbon in the 5-bromo isomer is protonated and will appear as a positive peak in DEPT-135.

Advanced Validation Protocol (2D NMR)

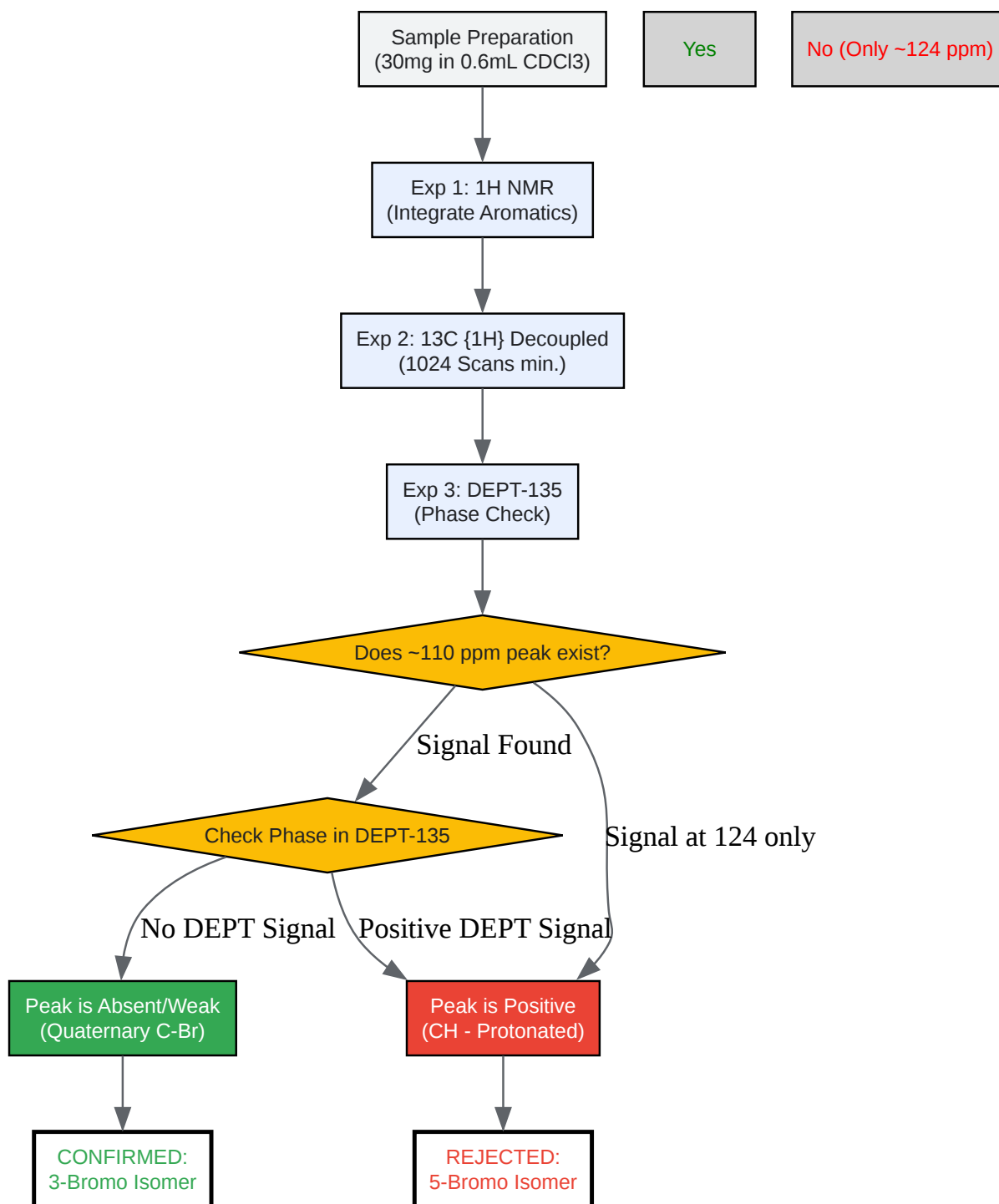
Relying solely on 1D ^{13}C NMR can be risky if the sample concentration is low, as the quaternary C-Br peak is weak (long relaxation time). A self-validating protocol requires 2D correlation.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the gold standard for validating the substitution pattern.

- Target (3-Bromo): The methylene protons of the ethylamine side chain (at position 1') will show a strong 3-bond correlation () to C3.
 - Observation: If C3 is brominated (quaternary), you will see a correlation spot connecting the side chain protons to a carbon at ~110 ppm.
- Impurity (5-Bromo): The side chain protons will correlate to a protonated C3 at ~124 ppm.

Experimental Workflow Diagram



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Figure 2: Step-by-step decision matrix for assigning the bromination site using 1D and DEPT experiments.

Detailed Experimental Methodologies

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this optimized protocol.

A. Sample Preparation[1][2]

- Mass: Dissolve 20–30 mg of the amine hydrochloride salt (or free base) in 0.6 mL of CDCl₃ (Chloroform-d).
 - Note: If using the hydrochloride salt, add 1 drop of MeOD (Methanol-d₄) or use DMSO-d₆ to ensure solubility and sharpen the exchangeable amine protons, though CDCl₃ is preferred for clearer separation of thiophene signals.
- Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).

B. Acquisition Parameters (Standard 400 MHz Instrument)

- ¹³C {¹H} (Broadband Decoupled):
 - Pulse Angle: 30° (to avoid saturation of quaternary carbons).
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The C-Br carbon has a long relaxation time. Short delays will suppress this critical diagnostic peak.
 - Scans (NS): Minimum 1024 scans to resolve the low-intensity quaternary C-Br signal from baseline noise.
 - Spectral Width: -10 to 200 ppm.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer):
 - Purpose: To differentiate CH/CH₃ (positive) from CH₂ (negative) and Quaternary (silent).
 - Diagnostic: The C₃-Br carbon in the target molecule is quaternary and must disappear in the DEPT spectrum. If the peak at ~110 ppm remains positive, it indicates a CH,

suggesting incorrect substitution or oxidation.

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Sources

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